4'-[(o-Aminophenyl)sulfonyl]-acetanilide
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Overview
Description
4’-[(o-Aminophenyl)sulfonyl]-acetanilide is an organic compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an acetanilide group and a sulfonyl group attached to an o-aminophenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide typically involves the reaction of o-aminophenyl sulfone with acetic anhydride under controlled conditions. The reaction proceeds as follows:
Starting Materials: o-Aminophenyl sulfone and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.
Procedure: The o-aminophenyl sulfone is dissolved in the solvent, and acetic anhydride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
Industrial production of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as column chromatography and distillation to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4’-[(o-Aminophenyl)sulfonyl]-acetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form sulfonic acid derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetanilide derivatives depending on the nucleophile used.
Scientific Research Applications
4’-[(o-Aminophenyl)sulfonyl]-acetanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4’-[(o-Aminophenyl)sulfonyl]-acetanilide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in various biochemical pathways, leading to the inhibition of their activity.
Pathways Involved: It affects pathways related to inflammation, pain, and cellular signaling, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
4’-[(o-Aminophenyl)sulfonyl]-acetanilide can be compared with other similar compounds such as:
4,4’-Diaminodiphenyl sulfone (Dapsone): Both compounds contain a sulfonyl group, but Dapsone has two amino groups attached to the phenyl rings, making it more suitable for use as an antibacterial agent.
4-Aminophenyl sulfone: This compound is structurally similar but lacks the acetanilide group, which affects its reactivity and applications.
Properties
IUPAC Name |
N-[4-(2-aminophenyl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-10(17)16-11-6-8-12(9-7-11)20(18,19)14-5-3-2-4-13(14)15/h2-9H,15H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQOCUXQEKHPCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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